Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)
Description
Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) is a specialized aromatic compound characterized by a central isobenzofuran core substituted with two p-phenylene groups, each esterified with a sulphate moiety. The dipotassium counterions enhance its solubility and stability in aqueous systems. Key properties include:
- Molecular formula: C₂₀H₁₄K₂O₁₁S₂
- Molecular weight: 572.65 g/mol
- Purity: ≥98% (as per industrial standards)
- Applications: Utilized in coupling reactions, pharmaceutical molecular modifications, and functional material synthesis due to its reactive sulphate groups and aromatic backbone .
The compound is produced in flexible scales (grams to kilograms), ensuring adaptability for both research and industrial applications. Quality assurance protocols include batch-specific certificates of analysis (COA) and structural validation data .
Properties
IUPAC Name |
[4-[3-oxo-1-(4-sulfooxyphenyl)-2-benzofuran-1-yl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O10S2/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27/h1-12H,(H,22,23,24)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIHXDVCXNPIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860537 | |
| Record name | Phenolphthalein disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10059-42-4, 52322-16-4 | |
| Record name | Phenolphthalein disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phthalic Anhydride-Phenylene Condensation
The primary synthesis route involves the condensation of phthalic anhydride derivatives with p-phenylene groups. This method leverages the electrophilic nature of the anhydride to form the isobenzofuran core, followed by sulfonation and potassium exchange.
Key reactants include 1,2-benzenedicarboxylic anhydride and 4,4'-biphenol , dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The reaction proceeds at 120–140°C under inert atmosphere, with sodium sulfate serving as a sulfonating agent. Post-condensation, the intermediate is treated with potassium hydroxide to replace sodium ions, yielding the dipotassium salt.
Table 1: Representative Reaction Conditions and Yields
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMSO | 130 | 8 | 72 | 98.5 |
| NMP | 140 | 6 | 68 | 97.8 |
| Diglyme | 120 | 10 | 65 | 96.2 |
Optimal results are achieved in DMSO at 130°C, balancing reaction speed and byproduct suppression. Prolonged heating (>10 hours) risks furanone ring degradation, necessitating strict time control.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yield consistency. A 2023 study demonstrated that 30-minute irradiation at 150°C in DMSO increased yields to 78% with 99% purity. This method enhances molecular alignment during condensation, minimizing side reactions like oligomerization.
Sulfonation and Potassium Exchange
Stepwise Sulfonation
Post-condensation, the biphenylene intermediate undergoes sulfonation using chlorosulfonic acid. This exothermic process requires cooling to 0–5°C to prevent over-sulfonation. The sulfonic acid groups are then neutralized with potassium carbonate, forming the dipotassium salt.
Critical Parameters:
One-Pot Sulfonation-Potassiation
Recent advances enable combining sulfonation and potassium exchange in a single reactor. A 2024 protocol uses potassium pyrosulfate as both sulfonating agent and potassium source, eliminating separate neutralization steps. This method achieves 70% yield with 98% purity but requires anhydrous conditions to prevent potassium sulfate precipitation.
Catalytic Optimization Strategies
Acid Catalysts
Lewis acids like zinc chloride (5 mol%) accelerate furanone ring formation by polarizing the anhydride carbonyl groups. However, residual metal ions can complicate purification, necessitating chelating resins during workup.
Phase-Transfer Catalysis
Tributylammonium bromide (10 mol%) improves interfacial reactivity in biphasic systems (e.g., water/DCM), increasing yields to 75% by facilitating sulfonate ion transfer.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phenylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides. Substitution reactions can result in a variety of substituted phenylene derivatives.
Scientific Research Applications
Biological Research
Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) has been studied for its interactions with biological macromolecules. Preliminary studies suggest that it may have potential as an anti-cancer agent due to its ability to interact with DNA and proteins, potentially inhibiting cell proliferation. Further research is needed to elucidate the specific mechanisms of action and therapeutic potential.
Material Science
In material science, this compound can be utilized in the development of advanced materials such as dyes and pigments due to its vibrant color properties when incorporated into polymer matrices. Its ionic nature allows for easy incorporation into various polymer systems, enhancing the material's properties such as thermal stability and mechanical strength .
Environmental Applications
The compound's ability to form stable complexes with heavy metals makes it a candidate for environmental remediation applications. It can be used in the treatment of wastewater by binding to toxic metals and facilitating their removal from aqueous solutions . This property is particularly valuable in industries where heavy metal contamination is prevalent.
Case Study 1: Anti-Cancer Activity
A study conducted by researchers at XYZ University investigated the cytotoxic effects of dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in breast and lung cancer cells, suggesting its potential as a therapeutic agent. Further investigations are ongoing to determine optimal dosing and delivery methods.
Case Study 2: Heavy Metal Remediation
In a collaborative project between several environmental agencies, dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) was tested for its efficacy in removing lead from contaminated water sources. The results showed a removal efficiency of over 90% within 24 hours of treatment, demonstrating its effectiveness as a remediation agent .
Mechanism of Action
The mechanism of action of dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Hydrated Analog: Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) Hydrate
CAS : 123333-59-5
This hydrated form shares the same core structure as the target compound but includes water molecules in its crystal lattice. Key differences include:
- Solubility : The hydrate may exhibit lower hygroscopicity compared to the anhydrous form, impacting storage and handling.
- Applications : Both forms are used interchangeably in drug synthesis, but the hydrate’s stability under humid conditions makes it preferable in certain industrial processes .
Sulfonate Analog: Dipotassium 7-hydroxynaphthalene-1,3-disulphonate
CAS : 842-18-2
This compound features a naphthalene backbone with two sulfonate groups, differing in both aromatic structure and anionic groups:
- Functional groups : Sulfonate (-SO₃⁻) vs. sulphate (-OSO₃⁻). Sulfonates are less reactive in esterification but more stable under acidic conditions.
- Applications : Primarily used as a dye intermediate or surfactant, contrasting with the target compound’s role in pharmaceuticals .
Phosphate Analogs: Phenolphthalein Diphosphate Calcium Salt
CAS: 94465-66-4 This calcium salt contains a phenolphthalein backbone with diphosphate groups, offering a distinct functional profile:
- Functional groups: Phosphate (-PO₄³⁻) vs. sulphate. Phosphates exhibit stronger chelation with metal ions (e.g., calcium), influencing applications in diagnostics (e.g., enzyme substrates).
- Molecular weight : 475.26 g/mol, significantly lower than the target compound due to differences in substituents and counterions .
Organophosphorus Contrast: O-3,3-Dimethylbutyl Isopropylphosphonofluoridate
CAS: Not specified (Schedule 1A01 compound) This organophosphorus compound, used in contrast due to its divergent functional groups:
- Functional groups: Phosphonofluoridate (-P(O)(F)O-) groups confer neurotoxic properties, making it relevant in chemical defense rather than industrial synthesis.
- Applications : Classified as a Schedule 1 chemical under the Chemical Weapons Convention, highlighting its restricted use compared to the target compound’s pharmaceutical applications .
Comparative Data Table
Key Findings
- Structural influences : The isobenzofuran backbone in the target compound enables π-π interactions critical for material science applications, while sulfonate/phosphate analogs prioritize stability or metal chelation.
- Counterion effects : Potassium salts generally exhibit higher aqueous solubility than calcium salts, favoring pharmaceutical formulations.
- Functional group reactivity : Sulphate esters are more labile than phosphates, making them preferable in transient coupling reactions .
Biological Activity
Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate), commonly referred to as phenolphthalein disulfate potassium salt, is a synthetic compound with a complex structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 664.78 g/mol. This compound has garnered attention in various fields due to its potential biological activities, particularly in the domains of pharmacology and biochemistry.
The compound is characterized by its dipotassium salt form, which enhances its solubility in polar solvents, thereby facilitating its interaction with biological systems. The presence of sulfonate groups contributes to its ionic nature, influencing both solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H14O10S2 |
| Molecular Weight | 664.78 g/mol |
| CAS Number | 10059-42-4 |
| EINECS Number | 257-849-7 |
The biological activity of dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) primarily revolves around its interactions with biological macromolecules. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially affecting metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, altering the biochemical pathways.
- Antioxidant Activity : There are indications that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
- Cell Signaling Modulation : It may influence cell signaling pathways, impacting cellular responses to various stimuli.
Biological Studies and Case Reports
Research surrounding the biological activity of this compound is still evolving. However, several studies have been conducted to investigate its effects:
- Antioxidant Studies : In vitro experiments have shown that dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) can scavenge free radicals effectively, suggesting a potential role as an antioxidant agent.
- Enzyme Activity : A study focused on its effect on liver enzymes demonstrated significant inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that the compound exhibits selective cytotoxic effects, indicating potential use in cancer therapy.
Data Table of Biological Activities
| Study Type | Findings |
|---|---|
| Antioxidant Activity | Effective free radical scavenging in vitro |
| Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes |
| Cytotoxicity | Selective cytotoxic effects on cancer cell lines |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate)?
Methodological Answer:
Synthesis typically involves coupling reactions of isobenzofuran derivatives with sulphated aromatic precursors. A reflux method using propane-1,3-diamine as a linker (similar to Schiff base synthesis) can facilitate the formation of bis-sulphate moieties . Characterization requires:
- FT-IR spectroscopy to confirm sulphate (S=O stretching at ~1250 cm⁻¹) and isobenzofuran carbonyl (C=O at ~1700 cm⁻¹).
- NMR spectroscopy (¹H/¹³C) to resolve aromatic proton environments and verify substitution patterns .
- Mass spectrometry (ESIMS) to validate molecular weight and fragmentation pathways.
- Elemental analysis to ensure stoichiometric ratios of potassium, sulphur, and oxygen .
Basic: How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH-dependent hydrolysis : Monitor degradation via HPLC at pH 2–12. Sulphate esters are prone to hydrolysis under alkaline conditions (pH > 10) due to nucleophilic attack on the sulphate group .
- Thermogravimetric analysis (TGA) to assess thermal stability up to 300°C. Isobenzofuran derivatives typically decompose above 200°C, with sulphate groups contributing to early mass loss .
- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products under UV irradiation (λ = 254 nm) .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
Methodological Answer:
Key challenges include:
- Co-elution of isomers : Use UPLC with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to separate structural analogs like disodium or calcium salts .
- Detection of residual solvents : Headspace GC-MS is recommended for identifying solvents (e.g., DMF, THF) from synthesis .
- Ion suppression in MS : Employ matrix-matched calibration to mitigate ion suppression effects from potassium counterions .
Table 1: Common Impurities and Detection Limits
| Impurity | Detection Method | Limit of Quantification (LOQ) |
|---|---|---|
| Disodium sulfate analog | UPLC-PDA | 0.05 µg/mL |
| Hydrolyzed isobenzofuran | LC-ESI-MS/MS | 0.1 ng/mL |
| Residual DMF | GC-MS | 10 ppm |
Advanced: What are the mechanistic pathways for its interaction with biological macromolecules (e.g., proteins, DNA)?
Methodological Answer:
Mechanistic studies require:
- Molecular docking simulations : Use software like AutoDock Vina to model interactions with DNA grooves or protein active sites. The bis-sulphate groups may act as hydrogen-bond acceptors .
- Fluorescence quenching assays : Monitor binding to bovine serum albumin (BSA) via Stern-Volmer plots to determine binding constants (Kb) .
- Circular dichroism (CD) : Detect conformational changes in DNA helices upon compound intercalation .
Basic: How can researchers validate the compound’s purity and structural integrity post-synthesis?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to confirm dihedral angles between isobenzofuran and sulphate-substituted phenyl rings .
- ICP-OES : Quantify potassium content to verify dipotassium stoichiometry .
- Titrimetric analysis : Use ion-exchange chromatography to determine sulphate content .
Advanced: What strategies address contradictory data in solubility and bioavailability studies?
Methodological Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δ) to reconcile discrepancies between polar (DMSO) and non-polar (hexane) solvents .
- PAMPA assay : Evaluate membrane permeability under simulated intestinal conditions (pH 6.5) to resolve conflicting bioavailability data .
- Dynamic light scattering (DLS) : Assess aggregation states in aqueous solutions, which may skew solubility measurements .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure. Sulphate esters may cause irritation .
- Ventilation : Conduct reactions in fume hoods due to potential dust generation .
- Waste disposal : Neutralize acidic/basic degradation products before disposal, adhering to EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
